NFAT Inhibitor
Übersicht
Beschreibung
NFAT (Nuclear factor of activated T-cells) is a family of transcription factors that play a crucial role in immune response . NFAT Inhibitor is a high-affinity calcineurin binding peptide that acts as a selective inhibitor of the interaction of calcineurin with NFAT . It selectively inhibits calcineurin-mediated dephosphorylation of NFAT .
Chemical Reactions Analysis
NFAT inhibitors work by blocking the interaction of calcineurin with NFAT, thereby inhibiting calcineurin-mediated dephosphorylation of NFAT . This process is key to controlling NFAT function .
Physical And Chemical Properties Analysis
The NFAT Inhibitor-1 (VIVIT peptide) is a solid substance with a molecular weight of 1685.94. It is soluble in water to at least 90 mg/mL .
Wissenschaftliche Forschungsanwendungen
Selective Inhibition of Calcineurin/NFAT Activation : Frischbutter et al. (2012) demonstrated that BTP1 is the most selective inhibitor of calcineurin/NFAT activation among studied inhibitors, highlighting its potential use in clinical settings where selective inhibition is critical (Frischbutter et al., 2012).
NFAT Inhibition as a Pharmacodynamic Parameter for Tacrolimus : Maguire et al. (2013) used nuclear translocation of NFAT1 as a quantitative pharmacodynamic parameter for tacrolimus, a calcineurin inhibitor, in T cells, aiding in therapeutic drug monitoring in transplant settings (Maguire et al., 2013).
Advances in NFAT Inhibitors Research : Chen et al. (2008) reviewed the progress in NFAT inhibitor research, including clinical applications of compounds like cyclosporin A and tacrolimus, and the potential for developing new immunosuppressants (Chen, Song, & Zhang, 2008).
Molecular Diagnostics of Calcineurin-Related Pathologies : Musson et al. (2012) highlighted the importance of calcineurin/NFAT signaling in various clinical conditions, suggesting the potential of diagnostics and therapeutic monitoring based on Cn/NFAT activity markers (Musson, Cobbaert, & Smit, 2012).
Selective Modulation of NFAT in Restenosis Treatment : Yu et al. (2012) described a potent bipartite inhibitor of NFAT–calcineurin interaction, MCV1, which showed promise in treating diseases involving NFAT activation, such as restenosis (Yu et al., 2012).
Small Molecules Inhibiting Calcineurin-NFAT Signaling : Roehrl et al. (2004) identified small molecules that block calcineurin's targeting to NFAT, representing a novel approach to inhibiting calcineurin-NFAT signaling (Roehrl, Kang, Aramburu, Wagner, Rao, & Hogan, 2004).
NFAT Targeting for Autoimmune Diseases : Lee, Kim, & Choi (2018) reviewed the development of NFAT-targeting drugs for controlling T cell immunity in autoimmune diseases, underscoring the potential of specific NFAT inhibitors as therapeutic drugs (Lee, Kim, & Choi, 2018).
NFAT Signaling in Innate Host Defence : Vandewalle et al. (2014) discussed the role of calcineurin/NFAT signaling in myeloid cells' innate immune response, indicating its importance in understanding the host's susceptibility to infections (Vandewalle, Tourneur, Bens, Chassin, & Werts, 2014).
NFAT in Bone Formation and Osteoporosis : Koga et al. (2005) demonstrated that NFAT transcription factors play an important role in osteoblastic bone formation, suggesting potential strategies for managing post-transplantation osteoporosis and promoting bone regeneration in osteopenic diseases (Koga et al., 2005).
NFAT's Role in Alzheimer's Disease : Abdul et al. (2010) explored the contributions of NFAT isoforms to the progression of Alzheimer's disease and considered the potential benefits of using NFAT inhibitors for treatment (Abdul, Furman, Sama, Mathis, & Norris, 2010).
NFAT Signaling in Myeloid Haematopoiesis : Frič et al. (2012) identified a novel role for calcineurin/NFAT signaling as a negative regulator of myeloid lineage development, providing new insights into the treatment of diseases targeting calcineurin/NFAT signaling (Frič, Lim, Koh, Hofmann, Chen, Tay, Mohammad Isa, Mortellaro, Ruedl, & Ricciardi-Castagnoli, 2012).
NFAT in Mast Cell Activation : Hutchinson & McCloskey (1995) demonstrated the presence of NFAT in mast cells and its potential role in calcium-dependent signal transduction, suggesting implications for allergic and inflammatory responses (Hutchinson & McCloskey, 1995).
Safety And Hazards
NFAT inhibitors, like other immunosuppressive drugs, can have serious and wide-ranging side effects. These can include an increased risk of infectious diseases due to immunosuppression, organ disorders (such as those of the kidney, liver, and pancreas), cardiovascular disorders (including hypertension), nervous system disorders, and malignancies .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H118N20O22S/c1-12-39(7)59(90-70(111)57(37(3)4)88-68(109)52-19-16-27-95(52)74(115)49(30-44-32-78-36-82-44)87-67(108)51-18-15-26-94(51)53(97)33-79-62(103)41(9)83-63(104)45(76)24-28-118-11)72(113)89-58(38(5)6)71(112)91-60(40(8)13-2)73(114)92-61(42(10)96)69(110)80-34-54(98)93-25-14-17-50(93)66(107)86-48(29-43-31-77-35-81-43)65(106)84-46(20-22-55(99)100)64(105)85-47(75(116)117)21-23-56(101)102/h31-32,35-42,45-52,57-61,96H,12-30,33-34,76H2,1-11H3,(H,77,81)(H,78,82)(H,79,103)(H,80,110)(H,83,104)(H,84,106)(H,85,105)(H,86,107)(H,87,108)(H,88,109)(H,89,113)(H,90,111)(H,91,112)(H,92,114)(H,99,100)(H,101,102)(H,116,117)/t39-,40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-,61-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMHUXBSHGAVGD-MCDIZDEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)CNC(=O)C(C)NC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H118N20O22S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1683.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NFAT Inhibitor |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.